REACTION_CXSMILES
|
Cl.C([NH:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1)C1C=CC=CC=1>[Pd].CO>[NH2:9][C:10]1[C:15]([Cl:16])=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([F:17])=[C:12]([NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[N:11]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
20
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC(=C(C=C1Cl)F)NC(C)(C)C
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent and the like were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 50 ml of chloroform
|
Type
|
WASH
|
Details
|
the mixture was washed with 10 ml of 6% aqueous solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1Cl)F)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1)F)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |